molecular formula C15H16O B11892382 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene

2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene

Cat. No.: B11892382
M. Wt: 212.29 g/mol
InChI Key: ZXBWZRGGAMJRFP-HUUCEWRRSA-N
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Description

2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with an ethoxy-substituted cyclopropane precursor under acidic or basic conditions. The reaction can be catalyzed by transition metals such as palladium or rhodium to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,2R)-2-Ethoxycyclopropyl)benzene
  • 2-((1R,2R)-2-Ethoxycyclopropyl)anthracene
  • 2-((1R,2R)-2-Ethoxycyclopropyl)phenanthrene

Uniqueness

2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group provides rigidity and influences the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-[(1R,2R)-2-ethoxycyclopropyl]naphthalene

InChI

InChI=1S/C15H16O/c1-2-16-15-10-14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15-/m1/s1

InChI Key

ZXBWZRGGAMJRFP-HUUCEWRRSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H]1C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1CC1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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